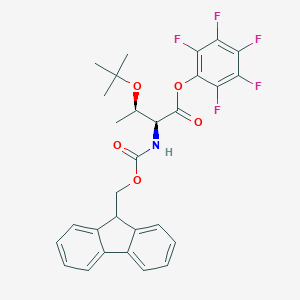

Fmoc-Thr(tBu)-OPfp

Descripción

Historical Context and Evolution of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Early Developments in Solid-Phase Peptide Synthesis Methodology

The landscape of peptide synthesis was revolutionized in 1963 when R. Bruce Merrifield introduced the concept of Solid-Phase Peptide Synthesis (SPPS). peptide.comsennchem.com Before this innovation, peptides were constructed in solution, a laborious process that required the purification of the intermediate peptide product after each amino acid addition. Merrifield's groundbreaking approach involved anchoring the C-terminal amino acid of the target peptide to an insoluble polymer resin. peptide.comsennchem.com This solid support allows the growing peptide chain to be easily separated from excess reagents and by-products by simple filtration and washing, dramatically simplifying the synthetic process and enabling automation. sennchem.comnih.gov The initial SPPS strategies predominantly used the tert-butyloxycarbonyl (Boc) group for temporary protection of the Nα-amino group, which required strong acids like trifluoroacetic acid (TFA) for its removal in each cycle. peptide.comdrivehq.com

Table 1: Key Milestones in the Development of Solid-Phase Peptide Synthesis (SPPS)

| Year | Milestone | Significance |

| 1963 | R. Bruce Merrifield develops SPPS. peptide.com | Revolutionized peptide synthesis by introducing an insoluble polymer support, simplifying purification and enabling automation. sennchem.comnih.gov |

| 1970 | Carpino and Han introduce the Fmoc protecting group. peptide.comnih.gov | Provided a base-labile alternative to the acid-labile Boc group, paving the way for milder synthesis conditions. nih.gov |

| 1978 | The Fmoc/tBu strategy is developed. peptide.com | Established an orthogonal protection scheme, allowing for selective deprotection and synthesis of more complex peptides under milder conditions. nih.govpeptide.com |

Emergence and Advantages of Fmoc/tBu Strategy in SPPS

In 1970, Louis A. Carpino and Grace Y. Han introduced the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. peptide.comnih.gov This group was a significant departure from the acid-labile Boc group, as it could be removed under mild basic conditions, typically with a solution of piperidine (B6355638) in an organic solvent. nih.govpeptide.com This feature became the cornerstone of the Fmoc/tBu strategy, which was developed for solid-phase applications in the late 1970s. peptide.comnih.gov

This strategy employs the base-labile Fmoc group for Nα-protection and acid-labile groups, such as tert-butyl (tBu), for protecting reactive amino acid side chains. peptide.combachem.com The key advantage of this approach is its "orthogonality"—the two classes of protecting groups can be removed under distinct chemical conditions without affecting each other. nih.govpeptide.com This allows for the assembly of the peptide chain using mild base for Fmoc removal at each step, followed by a single final treatment with a strong acid (like TFA) to simultaneously cleave the side-chain protecting groups and release the completed peptide from the resin. drivehq.combachem.com

The milder conditions of the Fmoc/tBu strategy offer several benefits over the traditional Boc/Bzl approach:

Compatibility: It is compatible with acid-sensitive residues and modifications, such as phosphorylation and glycosylation, which might not withstand the repeated acid treatments required in Boc-SPPS. nih.govaltabioscience.com

Reduced Side Reactions: The iterative use of strong acid in Boc chemistry can lead to the gradual cleavage of some side-chain protecting groups during the synthesis, whereas the Fmoc approach minimizes this risk. nih.gov

Automation-Friendly: The release of the fluorenyl group during deprotection can be monitored by its strong UV absorbance, allowing for real-time tracking of reaction completion in automated peptide synthesizers. bachem.comnih.gov

Due to these advantages, Fmoc-SPPS has become the dominant method for peptide synthesis in both academic and industrial settings. nih.govaltabioscience.com

Table 2: Comparison of Boc/Bzl and Fmoc/tBu SPPS Strategies

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Protecting Group | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |

| Nα-Deprotection | Strong acid (e.g., TFA) | Mild base (e.g., piperidine) peptide.com |

| Side-Chain Protection | Benzyl-based groups (Bzl) | Tert-butyl-based groups (tBu) |

| Final Cleavage | Strong acid (e.g., HF) | Strong acid (e.g., TFA) altabioscience.com |

| Key Advantage | Robust for some difficult sequences. | Milder conditions, orthogonality, compatibility with sensitive modifications. altabioscience.com |

Role of Activated Esters in Fmoc SPPS

For a peptide bond to form efficiently, the carboxylic acid group of the incoming amino acid must be "activated" to make it more reactive towards the free amino group of the peptide chain on the resin. While various coupling reagents can achieve this activation in situ, the use of pre-formed activated amino acids offers advantages in terms of purity, stability, and reaction efficiency. nih.govgoogle.com

Activated esters are a class of such derivatives. Pentafluorophenyl (Pfp) esters, in particular, are highly effective in SPPS. bachem.com Fmoc-amino acid-OPfp derivatives, like Fmoc-Thr(tBu)-OPfp, are stable, often crystalline solids that can be purified to a high degree. bachem.com They are highly reactive, ensuring rapid and clean coupling reactions, which is a significant advantage in automated synthesis protocols. bachem.com The pentafluorophenol (B44920) released during the coupling is a good leaving group, facilitating the amide bond formation with minimal risk of side reactions like racemization. nih.govbachem.com

Structure

3D Structure

Propiedades

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26F5NO5/c1-14(40-29(2,3)4)25(27(36)39-26-23(33)21(31)20(30)22(32)24(26)34)35-28(37)38-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19,25H,13H2,1-4H3,(H,35,37)/t14-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUUPIXJXWQAMT-PWECECGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26F5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583335 | |

| Record name | Pentafluorophenyl O-tert-butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-threoninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117088-31-0 | |

| Record name | Pentafluorophenyl O-tert-butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-threoninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Threonine in Peptide Chemistry and Biological Systems

Chirality and Stereochemical Considerations of Threonine

Unlike most other proteinogenic amino acids, threonine possesses two chiral centers: the α-carbon (Cα) and the β-carbon (Cβ). chemicalbook.comnih.gov This results in four possible stereoisomers: (2S, 3R), (2R, 3S), (2S, 3S), and (2R, 3S). However, only the L-threonine isomer, which has the (2S, 3R) configuration, is incorporated into proteins during ribosomal synthesis. nih.govwikibooks.org

Maintaining the stereochemical integrity of each amino acid is paramount during peptide synthesis, as even small amounts of the wrong isomer can lead to peptides with altered structures and drastically different or nonexistent biological activity. The use of urethane-based protecting groups like Fmoc helps to suppress racemization at the α-carbon during the activation and coupling steps. nih.gov The specific compound Fmoc-L-Thr(tBu)-OPfp ensures that the naturally occurring (2S, 3R) threonine is incorporated into the growing peptide chain.

Overview of Research Trajectories and Key Academic Challenges

The development and application of advanced building blocks like Fmoc-Thr(tBu)-OPfp are central to addressing ongoing challenges in peptide synthesis. Research in this area is focused on improving the synthesis of long and complex peptides, including those with post-translational modifications or "difficult" sequences prone to aggregation. nih.gov

Key academic challenges where reagents like this compound are relevant include:

Synthesis of "Difficult" Peptides: Certain peptide sequences are prone to forming stable secondary structures on the resin, which hinders subsequent coupling and deprotection steps, leading to low yields and truncated products. Highly activated and soluble building blocks can sometimes improve coupling efficiency in these cases.

Minimizing Side Reactions: While the tBu group effectively protects the threonine side chain, other side reactions remain a major challenge in Fmoc-SPPS. A significant issue is aspartimide formation in sequences containing aspartic acid, which leads to a mixture of byproducts that are difficult to separate. nih.gov Although not directly related to threonine, the principles of optimizing protection and coupling strategies are universal.

Efficiency and Speed: There is a continuous drive to accelerate peptide synthesis. Microwave-assisted SPPS and the use of highly reactive coupling agents like OPfp esters contribute to faster reaction times. researchgate.net Research has demonstrated that couplings with Fmoc-amino acid-OPfp esters can be completed in seconds under microwave irradiation, significantly speeding up solution-phase synthesis. researchgate.net

Green Chemistry: The field is moving towards more environmentally sustainable practices. This includes reducing solvent use and developing more efficient reactions that minimize waste. The high efficiency of OPfp esters contributes to this goal by ensuring high coupling yields, thereby reducing the need for repeated couplings and extensive purification.

The use of pre-activated, orthogonally protected amino acids like this compound remains a cornerstone of strategies aimed at overcoming these challenges, enabling the routine and reliable synthesis of increasingly complex peptide targets for therapeutic and research applications. nih.gov

Table of Compounds

| Abbreviation / Common Name | Full Chemical Name |

|---|---|

| This compound | N-α-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-Threonine Pentafluorophenyl Ester |

| Fmoc | 9-Fluorenylmethoxycarbonyl |

| tBu | tert-Butyl |

| OPfp | Pentafluorophenyl ester |

| DMF | N,N-Dimethylformamide |

| TFA | Trifluoroacetic acid |

| HOBt | N-Hydroxybenzotriazole |

Synthesis and Derivatization Strategies of this compound

The synthesis of this compound is a multi-step process foundational to its application in solid-phase peptide synthesis (SPPS). This process involves the strategic protection of reactive functional groups on the threonine backbone, followed by the activation of the carboxyl group to facilitate efficient peptide bond formation. The most common and effective approach is a stepwise strategy that ensures high purity and yield of the final product.

Stepwise Protection and Activation Strategy

The creation of this compound from the basic L-threonine amino acid requires a precise sequence of protection and activation steps. This strategy is designed around an orthogonal protection scheme, where different protecting groups can be removed under distinct chemical conditions, allowing for selective deprotection during peptide synthesis. iris-biotech.de The primary methodology is the Fmoc/tBu strategy, which utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for α-amino protection and the acid-labile tert-butyl (tBu) group for side-chain protection. seplite.com

Hydroxyl Protection with tert-Butyl Groups

The side chain of threonine contains a hydroxyl (-OH) group which must be protected to prevent unwanted side reactions during peptide coupling. In the context of Fmoc-based peptide synthesis, the tert-butyl (tBu) ether is the most commonly employed protecting group for the hydroxyl functions of threonine and serine. seplite.compeptide.com

Amino Protection via Fmoc Group Installation

The α-amino group of threonine is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group. This protecting group is crucial for the stepwise elongation of the peptide chain. chemimpex.com The Fmoc group is stable under the acidic conditions used to remove the tBu side-chain protecting group but is sensitive to basic conditions, typically being removed by a solution of piperidine (B6355638) in a polar solvent like dimethylformamide (DMF). iris-biotech.deseplite.com

The introduction of the Fmoc group is generally accomplished by reacting the O-tert-butyl-L-threonine with an Fmoc-donating reagent. Common reagents for this purpose include 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). nih.govgoogle.com The reaction is typically carried out in a basic aqueous solution. The use of Fmoc-OSu is often preferred as the reaction conditions are easier to control, leading to fewer side reactions compared to Fmoc-Cl. The characteristic UV absorbance of the Fmoc group also allows for easy monitoring of the reaction progress during automated peptide synthesis. seplite.com

Carboxyl Activation as Pentafluorophenyl (OPfp) Ester

The final step in synthesizing the building block is the activation of the carboxyl group of Fmoc-Thr(tBu)-OH. This activation enhances the electrophilicity of the carboxyl carbon, making it highly susceptible to nucleophilic attack by the free amino group of the growing peptide chain. thieme-connect.de Activation as a pentafluorophenyl (OPfp) ester is a widely used method due to the high reactivity of the resulting ester. highfine.com

Pentafluorophenyl esters are among the most reactive activated esters used in peptide synthesis. nih.gov Their high reactivity stems from the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring. thieme-connect.de This high reactivity accelerates the coupling reaction, which is beneficial for minimizing side reactions and for coupling sterically hindered amino acids. highfine.comcore.ac.uk The OPfp ester of Fmoc-Thr(tBu)-OH is typically prepared by reacting the N-protected amino acid with pentafluorophenol (B44920) in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC). thieme-connect.debachem.com The resulting this compound is often a stable, crystalline solid that can be purified, stored, and used directly in solid-phase peptide synthesizers. nih.govrsc.org

Comparative Analysis of Activated Ester Formation Methodologies

The choice of activating group is critical for the efficiency of peptide coupling reactions. While OPfp esters are highly effective, they are one of several types of active esters used in peptide synthesis. A comparison with other common activated esters, such as N-Hydroxysuccinimide (OSu) esters, highlights the relative advantages of the OPfp methodology.

Considerations for Other Activated Esters (e.g., HOBt, TBTU, HATU)

While OPfp esters are widely used, other activating agents are also prominent in peptide synthesis. The choice of activating reagent can significantly impact coupling efficiency, reaction rates, and the potential for side reactions like racemization. peptide2.combachem.com

Common activating agents and coupling additives include:

1-Hydroxybenzotriazole (B26582) (HOBt): Often used in conjunction with carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), HOBt forms an active ester in situ. peptide.com This method is effective in minimizing racemization. peptide.com In the presence of HOBt, the reaction rate of activated esters is rapid and efficient with minimal side product formation. peptide2.com

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU): These are aminium/uronium salt-based coupling reagents that convert Fmoc-amino acids into active OBt esters in the presence of a base. peptide.comchempep.com They are known for their high coupling efficiency and rapid reaction times. peptide.com However, the use of a base like N,N-diisopropylethylamine (DIPEA) with these reagents can sometimes lead to racemization, particularly with sensitive amino acids. chempep.com

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU): Similar to HBTU, HATU is based on the more reactive 7-azabenzotriazole (HOAt). It is known to be faster and result in less epimerization (a form of racemization) during coupling compared to HBTU. peptide.com

The selection of an activating strategy depends on the specific requirements of the synthesis, including the sequence of the peptide, the scale of the reaction, and the need to avoid specific side reactions.

Large-Scale Synthetic Considerations and Optimization

The demand for peptide-based therapeutics has driven the need for large-scale and efficient synthetic processes. For a building block like this compound, optimization of its synthesis is critical for industrial applications.

Key considerations for large-scale synthesis include:

Process Efficiency: Minimizing the number of synthetic steps, improving yields, and simplifying purification procedures are paramount.

Reagent Cost and Availability: The cost-effectiveness of starting materials and reagents is a major factor in industrial-scale production.

Safety and Environmental Impact: The use of less hazardous reagents and solvents, and the minimization of waste are increasingly important considerations.

The choice of protecting groups and cleavage strategies is also critical for large-scale synthesis. The Fmoc/tBu strategy is widely adopted due to its milder deprotection conditions compared to the older Boc/Bzl strategy. bachem.com However, even with the Fmoc/tBu approach, careful optimization of cleavage cocktails is necessary to ensure complete deprotection and minimize side reactions, especially for complex peptides. sigmaaldrich.com

Advanced Derivatization for Specialized Applications

The versatility of this compound extends to its use as a precursor for more complex and specialized amino acid derivatives.

Glycosylation, the attachment of sugar moieties to proteins, is a critical post-translational modification that influences protein folding, stability, and function. The synthesis of glycopeptides is essential for studying these effects. Fmoc-Thr-OPfp and its tert-butyl protected counterpart are valuable acceptors in glycosylation reactions. thieme-connect.de

For example, the coupling of a protected disaccharide donor to Fmoc-Thr-OPfp, facilitated by silver carbonate/silver perchlorate, yields a glycosylated threonine building block ready for solid-phase synthesis. thieme-connect.de In another instance, the tert-butyl ether of Fmoc-Tyr-OPfp was found to be a superior glycosyl acceptor compared to the unprotected version, highlighting the influence of the side-chain protecting group on reactivity. thieme-connect.de The resulting glycosylated amino acid, already activated as a pentafluorophenyl ester, can be directly incorporated into a growing peptide chain. nih.gov This approach has been successfully used to synthesize multiply glycosylated mucin peptides. nih.gov

A study on the synthesis of a MUC1 glycopeptide library also utilized Fmoc-Thr(tBu)-OH in combination with a glycosylated threonine OPfp ester to create mixtures for combinatorial synthesis. nih.govacs.org

The synthetic principles applied to this compound are also applicable to other amino acids. Fmoc-Tyr(tBu)-OPfp is another commercially available and widely used building block for peptide synthesis. sigmaaldrich.comsigmaaldrich.comglentham.com It shares the same protecting group strategy, with the tert-butyl group protecting the hydroxyl function of the tyrosine side chain. guidechem.com

The synthesis of Fmoc-Tyr(tBu)-OPfp generally involves the reaction of Fmoc-Tyr(tBu)-OH with pentafluorophenol in the presence of a coupling agent like DCC. This pre-activated ester can then be used directly in solid-phase peptide synthesis, offering the convenience of a stable, ready-to-use reagent. sigmaaldrich.com Research has shown that Fmoc-L-Tyr(tBu)-OPfp can be used in high-temperature coupling reactions without significant racemization to the D-amino acid. researchgate.net

The stereochemistry of amino acids is critical for the structure and function of peptides. While L-amino acids are the most common in nature, D-amino acids are also found in some natural peptides and are often incorporated into synthetic peptides to increase their stability against enzymatic degradation.

The synthesis of Fmoc-D-Thr(tBu)-OPfp allows for the introduction of the D-threonine stereoisomer into a peptide sequence. chemimpex.com The synthetic route would be analogous to that of the L-isomer, starting from D-threonine. The availability of such stereoisomeric building blocks provides peptide chemists with precise control over the three-dimensional structure of the final peptide, which is essential for designing peptides with specific biological activities. chemimpex.com

Mechanistic Insights into Peptide Coupling Reactions Utilizing Fmoc Thr Tbu Opfp

Kinetic and Thermodynamic Studies of Coupling Reactions

Minimization of Racemization during Coupling

Role of Coupling Reagents and Additives (e.g., HOBt, collidine)

The activation of the carboxyl group of Fmoc-Thr(tBu)-OPfp, inherent in its structure as an activated ester, allows for direct reaction with the free amine terminus of a growing peptide chain. While activated esters like OPfp esters are generally reactive, the efficiency and fidelity of the coupling reaction can be significantly influenced by the presence of coupling reagents and additives.

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are commonly employed in peptide synthesis to activate carboxylic acids. In conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt), carbodiimides can form active esters that react with amines, minimizing racemization bachem.comwikipedia.orgpeptide.compeptide.comiris-biotech.de. HOBt, in particular, is known to suppress racemization by forming OBt esters, which then couple with primary amines with reduced epimerization bachem.compeptide.com.

Influence of Amino Acid Stereochemistry on Racemization

Amino acid stereochemistry is a critical factor in peptide synthesis, as the formation of peptide bonds can lead to racemization, the loss of optical purity. Racemization typically occurs through the formation of oxazolone (B7731731) (azlactone) intermediates or via base-catalyzed β-elimination, particularly with activated carboxylic acid derivatives rsc.orgrsc.org.

The inherent structure of this compound, as an activated ester, is designed to facilitate rapid coupling. However, the α-carbon of threonine, being a chiral center, is susceptible to racemization under certain conditions. The presence of electron-withdrawing groups on the α-amino moiety can increase the tendency to racemize bachem.com. While OPfp esters are generally considered to have good chiral stability compared to some other activated esters, the specific sequence, reaction conditions (e.g., temperature, base strength), and the nature of the coupling partner can influence the extent of racemization rsc.orgsci-hub.seekb.eg. Additives like HOBt and HOAt are crucial in suppressing racemization during carbodiimide-mediated couplings by forming more stable active esters bachem.comwikipedia.org.

Side Reactions and Impurity Formation during Coupling

Despite the optimized nature of this compound as a coupling reagent, several side reactions can occur during peptide synthesis, leading to the formation of impurities. These include deletion sequences, racemic impurities, and aspartimide formation, particularly when threonine is involved in specific sequences.

Formation of Deletion Sequences

Deletion sequences arise when a coupling step fails to occur for a particular amino acid residue. This can happen due to incomplete deprotection of the N-terminus of the growing peptide chain, aggregation of the peptide on the resin, or poor solvation of the peptide chain thermofisher.comsigmaaldrich.combiocat.com. As the peptide chain lengthens, the probability of such failures increases with each coupling cycle, leading to a higher concentration of truncated peptides (deletions) in the final product thermofisher.comthermofisher.com. Certain amino acid sequences, such as those with multiple or adjacent hydrophobic residues (e.g., Val, Ile, Tyr, Phe, Trp, Leu, Gln, Thr), can promote β-sheet formation, which hinders solvation and increases the likelihood of deletions thermofisher.comsigmaaldrich.combiocat.com.

Formation of Racemic Impurities (e.g., D-amino acid incorporation)

Racemic impurities, characterized by the incorporation of D-amino acids instead of the intended L-amino acids, are a direct consequence of racemization during the coupling process bachem.comrsc.orgrsc.org. This can occur if the activated intermediate undergoes epimerization before reacting with the peptide amine. Factors contributing to racemization include the basicity and steric hindrance of bases used, the solvent, temperature, and the specific amino acid's side chain highfine.comrsc.org. While additives like HOBt and HOAt are employed to minimize racemization, it remains a potential issue, especially with sensitive amino acids or under suboptimal conditions bachem.comwikipedia.org.

Aspartimide Formation and its Prevention

Aspartimide formation is a significant side reaction that occurs when aspartic acid (Asp) residues are incorporated into a peptide sequence, particularly when followed by glycine (B1666218) (Gly), aspartic acid (Asp), asparagine (Asn), glutamine (Gln), or arginine (Arg) peptide.comrsc.orgiris-biotech.desigmaaldrich.com. This process involves the cyclization of the aspartic acid side chain to the peptide backbone, forming a five-membered aspartimide ring. This intermediate is prone to opening by bases (like piperidine (B6355638), commonly used for Fmoc deprotection) or water, leading to a mixture of α- and β-linked aspartyl peptides, as well as epimerized products peptide.comrsc.orgiris-biotech.desigmaaldrich.com.

The tert-butyl (tBu) protecting group on the hydroxyl side chain of threonine in this compound is generally stable. However, aspartimide formation is a concern for aspartic acid residues within a peptide sequence, regardless of the threonine coupling. Strategies to prevent aspartimide formation include:

Backbone Amide Protection: Using groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the α-nitrogen of amino acids preceding Asp can block aspartimide formation peptide.comrsc.org.

Bulky β-Carboxyl Protecting Groups: Employing sterically hindered protecting groups on the β-carboxyl of aspartic acid can reduce its susceptibility to cyclization peptide.comrsc.orgsigmaaldrich.com. For instance, Fmoc-Asp(OBno)-OH has shown significant reduction in aspartimide formation, even in challenging Asp-Gly sequences sigmaaldrich.com.

Modified Fmoc Deprotection: Adding mild acids to the piperidine deprotection solution can help reduce aspartimide formation peptide.comiris-biotech.de.

Alternative Protecting Groups: Novel protecting groups that form stable C-C bonds, such as cyanosulfurylides, have been developed to mask the aspartic acid side chain and prevent aspartimide formation rsc.orgresearchgate.net.

While this compound itself is not directly involved in aspartimide formation (which pertains to aspartic acid residues), understanding these side reactions is crucial for optimizing peptide synthesis involving sequences that contain both threonine and aspartic acid.

Methodological Applications of Fmoc Thr Tbu Opfp in Advanced Peptide Synthesis

Optimized Solid-Phase Peptide Synthesis (SPPS) Protocols

The successful application of Fmoc-Thr(tBu)-OPfp in SPPS hinges on the optimization of coupling, deprotection, and monitoring steps to ensure the integrity and purity of the final peptide product.

Coupling Protocols with this compound

This compound is an activated amino acid derivative, meaning it does not require an additional coupling reagent like DCC or HBTU to facilitate amide bond formation. The pentafluorophenyl (Pfp) ester group is highly reactive towards the free amine of the growing peptide chain on the solid support.

Coupling is typically performed in a polar aprotic solvent, with N,N-dimethylformamide (DMF) being the most common choice due to its excellent resin-swelling properties. While the activated ester can react directly, the addition of a catalyst such as 1-hydroxybenzotriazole (B26582) (HOBt) is often recommended to enhance the reaction rate and suppress potential side reactions. The reaction is generally carried out at room temperature with agitation to ensure proper mixing of the reagents with the resin-bound peptide. The duration of the coupling reaction can vary depending on the steric hindrance of the N-terminal amino acid of the peptide chain, but typically ranges from 1 to 4 hours. Longer coupling times, even overnight, may be employed to ensure complete reaction, especially in challenging sequences.

| Parameter | Condition | Purpose |

| Solvent | N,N-Dimethylformamide (DMF) | Facilitates resin swelling and reagent solubility. |

| Temperature | Room Temperature | Provides sufficient energy for the reaction without promoting side reactions. |

| Catalyst (Optional) | 1-Hydroxybenzotriazole (HOBt) | Increases reaction rate and minimizes racemization. |

| Reaction Time | 1 - 4 hours (or overnight for difficult couplings) | Ensures complete acylation of the N-terminal amine. |

Deprotection Strategies of Fmoc and tBu Groups

The Fmoc/tBu strategy is an orthogonal protection scheme, meaning the protecting groups for the α-amino group (Fmoc) and the side chain (tert-butyl) can be removed under different conditions. nih.gov

The base-labile Fmoc group is typically removed by treating the peptide-resin with a 20% solution of piperidine (B6355638) in DMF. researchgate.net This reaction is rapid, usually completing within 5 to 20 minutes at room temperature. The deprotection proceeds via a β-elimination mechanism, generating dibenzofulvene, which is scavenged by piperidine to form a stable adduct. peptide.com In cases of slow or incomplete deprotection, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used as an alternative or additive to piperidine. peptide.comiris-biotech.de

The tert-butyl (tBu) group protecting the hydroxyl function of the threonine side chain, along with other tBu-based side-chain protecting groups and the linker to the solid support, is removed in the final cleavage step. This is achieved under strongly acidic conditions, most commonly with a cocktail based on trifluoroacetic acid (TFA). A typical cleavage cocktail consists of 95% TFA, with the remaining 5% being a mixture of scavengers such as water and triisopropylsilane (B1312306) (TIS) to quench reactive carbocations generated during deprotection and prevent side reactions.

| Protecting Group | Reagent | Conditions |

| Fmoc | 20% Piperidine in DMF | Room temperature, 5-20 minutes |

| tert-Butyl (tBu) | Trifluoroacetic acid (TFA) based cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) | Room temperature, 2-4 hours |

Monitoring Reaction Completion (e.g., Kaiser test, HPLC)

Ensuring the completion of both the coupling and deprotection steps is critical for the synthesis of high-purity peptides. chempep.com Several qualitative and quantitative methods are employed for this purpose.

The Kaiser test , or ninhydrin (B49086) test, is a widely used qualitative method to detect the presence of free primary amines on the resin. peptide.com After the coupling step, a small sample of the resin is treated with ninhydrin reagents. A blue or purple color indicates an incomplete coupling reaction (presence of unreacted amines), while a yellow or colorless result signifies a complete reaction. chempep.com It's important to note that for N-terminal proline, the Kaiser test gives a reddish-brown color. chempep.com The test can also be used to confirm the completion of the Fmoc deprotection step, where a positive blue result is expected. However, the Fmoc group can be somewhat labile under the heating conditions of the Kaiser test, which may lead to false positives. peptide.com

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) offers a more comprehensive and quantitative method for reaction monitoring. A small sample of the peptide can be cleaved from the resin at various stages of the synthesis and analyzed. This allows for the precise determination of the purity of the intermediate product and can help identify any issues with coupling or deprotection, such as the presence of deletion sequences (resulting from incomplete coupling) or incompletely deprotected products. nih.gov

Strategies for Complex Peptide and Glycopeptide Synthesis

The unique properties of this compound make it a valuable tool in the synthesis of more complex peptide structures, including long sequences and bioactive molecules.

Incorporation into Long and Challenging Peptide Sequences

The synthesis of long peptides is often hampered by issues such as peptide aggregation on the solid support, which can lead to incomplete reactions. nih.gov The high reactivity of the OPfp ester in this compound can help to drive coupling reactions to completion, even in sequences that are prone to aggregation. The use of pre-activated esters avoids the in-situ generation of reactive species that might have limited stability or lead to side reactions, which can be particularly problematic in the extended reaction times required for difficult couplings.

To further mitigate aggregation in long sequences, several strategies can be employed in conjunction with the use of this compound:

Chaotropic Agents: The addition of salts like LiCl to the reaction mixture can disrupt secondary structures and improve solvation of the peptide chain.

Elevated Temperatures: Performing coupling reactions at higher temperatures can help to break up aggregates and increase reaction rates.

Specialized Solvents: Replacing or mixing DMF with other solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) can alter the solvation properties and reduce aggregation. peptide.com

Synthesis of Bioactive Peptides and Their Analogues

This compound is a key building block in the synthesis of numerous bioactive peptides and their analogues where a threonine residue is a critical component of the primary sequence. The mild conditions of the Fmoc/tBu strategy are particularly advantageous for the synthesis of peptides containing sensitive modifications, as it avoids the harsh acid treatments of other synthetic methodologies like Boc-SPPS. nih.govnih.gov

Application in Glycopeptide Synthesis

The synthesis of O-linked glycopeptides, which are crucial for studying protein function and biological recognition processes, frequently employs a "building block" strategy. nih.govnih.gov This approach involves the chemical synthesis of an amino acid already carrying the desired carbohydrate moiety, which is then incorporated into the peptide sequence during solid-phase peptide synthesis (SPPS). nih.gov The use of Nα-Fmoc-protected glycosylated amino acids is particularly favored for this methodology. nih.gov

This compound serves as a key precursor for creating these essential building blocks. Researchers have successfully synthesized complex glycosylated threonine derivatives by glycosylating Nα-Fmoc-Thr-OPfp. rsc.org For instance, building blocks for mucin O-glycopeptides, such as those containing core 5 and core 7 structures, have been prepared as pentafluorophenyl (OPfp) esters. rsc.org These activated esters can be used directly in multiple-column solid-phase glycopeptide synthesis, streamlining the assembly of the glycopeptide chain. rsc.org This strategy has been used to prepare a wide array of O-glycopeptides. rsc.org

The versatility of this method is demonstrated by the synthesis of various complex threonine building blocks. These are prepared and then incorporated using Fmoc-assisted solid-phase synthesis to yield specific glycopeptide fragments, such as portions of the P-Selectin glycoprotein-1 (PSGL-1). nih.gov

| Glycosylated Threonine Building Block | Derived From | Application | Reference |

|---|---|---|---|

| Nα-Fmoc-O-[α-D-Ac3GalN3p-(1→3)-α-D-Ac2GalN3p]-Thr-OPfp | Fmoc-Thr-OPfp | Synthesis of core 5 mucin O-glycopeptides | rsc.org |

| Nα-Fmoc-O-[α-D-Ac3GalN3p-(1→6)-α-D-Ac2GalN3p]-Thr-OPfp | Fmoc-Thr-OPfp | Synthesis of core 7 mucin O-glycopeptides | rsc.org |

| Threonine-linked core-2 O-glycan | Fmoc-Threonine derivative | Synthesis of PSGL-1 glycopeptide fragments | nih.gov |

Considerations for Automated Peptide Synthesis

The pre-activated nature of this compound makes it well-suited for modern, high-throughput peptide synthesis methodologies, including automated batch and continuous flow systems.

Fmoc-amino acid pentafluorophenyl esters are well-established reagents for automated solid-phase peptide synthesis. nih.govrsc.org Their primary advantage lies in their status as pre-activated esters, which simplifies the synthetic process on an automated platform. Unlike standard protocols that require in situ activation of the carboxylic acid group using reagents like HBTU or HATU immediately before the coupling step, this compound is ready for coupling upon being dissolved and delivered to the resin. nih.gov This eliminates the need for a separate activation step and reduces the number of reagents that the synthesizer must handle.

The Fmoc (9-fluorenylmethoxycarbonyl) Nα-protecting group is itself a key feature for automation. Its removal with a base like piperidine releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance. nih.govchimia.ch Many automated synthesizers, such as the Pioneer Peptide Synthesis System, are equipped with UV detectors to monitor this release, providing real-time feedback on the efficiency of the deprotection step. nih.gov Research has shown that for Fmoc-amino acid pentafluorophenyl esters, the use of 1-hydroxybenzotriazole (HOBt) as an additive can facilitate facile amide bond coupling, leading to high-purity crude peptides. nih.gov

| Activation Method | Process on Automated Synthesizer | Advantages for Automation |

|---|---|---|

| Pre-activated Esters (e.g., this compound) | Amino acid derivative is dissolved and delivered directly to the resin for coupling. | Fewer reagents and steps per cycle; simplified fluidics and programming. |

| In Situ Activation (e.g., with HBTU/HOBt/DIPEA) | Fmoc-amino acid, activating agents, and base are mixed either before or during delivery to the resin. | Highly reactive; widely applicable to most standard amino acids. |

Continuous flow chemistry represents a significant advancement in automated peptide synthesis, enabling rapid and efficient chain assembly. thieme-connect.de In this approach, heated reagents are passed continuously through a column containing the solid-support resin. chimia.ch This technique minimizes reaction times and can improve coupling efficiency.

The use of pentafluorophenyl esters is historically linked to the development of this technology. One of the first low-pressure continuous-flow peptide synthesis systems, developed by Sheppard and colleagues, operated by recirculating preformed Fmoc-amino acid pentafluorophenyl esters over the peptidyl resin. thieme-connect.de This early work established the principle and utility of using activated esters in a flow environment. thieme-connect.de

Modern Automated Fast-flow Peptide Synthesis (AFPS) systems build on this foundation, achieving remarkable speeds with amino acid incorporation cycles completed in minutes. chimia.ch These systems provide real-time monitoring of the synthesis by measuring the UV absorbance of the Fmoc-deprotection byproduct downstream of the reactor. chimia.ch This data allows for the immediate identification of potential issues like peptide aggregation on the resin. chimia.ch While many modern flow systems use rapid in situ activation, the conceptual compatibility of stable, pre-activated esters like this compound aligns perfectly with the principles of flow synthesis, offering a straightforward approach to coupling without the need for pre-mixing or activation loops.

| Parameter | Description | Advantage in Flow Synthesis |

|---|---|---|

| Reagent Delivery | Continuous stream of reagents is passed over a fixed-bed resin column. | Ensures maximal reagent concentration at the reaction site; efficient washing. |

| Cycle Time | Can be reduced to under 2-3 minutes per amino acid residue. | Dramatically accelerates the synthesis of long peptides and proteins. |

| Monitoring | In-line UV-Vis detectors monitor Fmoc deprotection in real-time. | Allows for immediate assessment of reaction efficiency and aggregation. chimia.ch |

| Activation | Compatible with both in situ activation and pre-activated esters (e.g., OPfp). | Offers flexibility in synthetic strategy. thieme-connect.de |

Analytical and Characterization Methodologies for Fmoc Thr Tbu Opfp and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods provide fundamental information about the molecular structure and functional groups present in Fmoc-Thr(tBu)-OPfp.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Through a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, the precise connectivity and chemical environment of each atom in the molecule can be confirmed.

¹H NMR: The proton NMR spectrum provides information on the number and types of hydrogen atoms. The complex structure of this compound gives rise to a series of characteristic signals: the aromatic protons of the fluorenyl (Fmoc) group typically appear in the downfield region (around 7.3-7.8 ppm), while the aliphatic protons of the threonine backbone and the tert-butyl (tBu) protecting group are found in the upfield region.

¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, from the carbonyl carbons of the ester and carbamate (B1207046) groups (typically 155-175 ppm) to the aromatic carbons of the Fmoc and pentafluorophenyl (OPfp) groups, and the aliphatic carbons of the threonine and tBu groups.

¹⁹F NMR: Given the presence of the pentafluorophenyl ester, ¹⁹F NMR is a crucial tool for confirming the integrity of this activating group. The spectrum typically shows three distinct signals corresponding to the ortho, meta, and para fluorine atoms relative to the ester linkage.

The following table summarizes the expected chemical shifts for the key structural components of this compound, based on data from closely related compounds and general chemical shift principles.

| Structural Moiety | Nucleus | Expected Chemical Shift (δ, ppm) | Characteristic Features |

|---|---|---|---|

| Fmoc Group | ¹H | ~7.3 - 7.8 | Multiple signals in the aromatic region corresponding to the fluorenyl ring protons. |

| Fmoc Group | ¹H | ~4.2 - 4.5 | Signals for the CH and CH₂ protons of the fluorenylmethoxycarbonyl linker. |

| Threonine (α-H, β-H) | ¹H | ~4.0 - 4.6 | Doublet and multiplet signals for the backbone protons. |

| Threonine (γ-CH₃) | ¹H | ~1.2 - 1.4 | Doublet signal. |

| tert-Butyl (tBu) Group | ¹H | ~1.1 - 1.3 | A strong singlet integrating to 9 protons. |

| Fmoc & OPfp Groups | ¹³C | ~120 - 150 | Multiple signals for the aromatic carbons. |

| Carbamate & Ester Carbonyls | ¹³C | ~155 - 170 | Signals for the C=O groups. |

| tert-Butyl (tBu) Group | ¹³C | ~28 (CH₃), ~75 (quaternary C) | Characteristic signals for the tBu protecting group. |

| Pentafluorophenyl (OPfp) Group | ¹⁹F | ~ -153 (ortho), ~ -158 (para), ~ -162 (meta) | Three distinct multiplets confirming the pentafluorophenyl ring. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to confirm the presence of key functional groups within the this compound molecule. cenmed.com The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds. While the IR spectrum provides less detailed structural information than NMR, it serves as a rapid and reliable method for identity verification. cenmed.com

Key characteristic absorption bands for this compound include:

N-H Stretching: A moderate absorption around 3300-3400 cm⁻¹ from the carbamate N-H group.

C-H Stretching: Absorptions just below 3000 cm⁻¹ for aliphatic C-H bonds (tBu, Thr) and just above 3000 cm⁻¹ for aromatic C-H bonds (Fmoc).

Carbonyl (C=O) Stretching: Two strong and sharp absorptions are expected: one for the carbamate carbonyl (~1715 cm⁻¹) and another for the pentafluorophenyl ester carbonyl (~1780 cm⁻¹). The high frequency of the ester C=O is characteristic of highly activated esters.

C-F Stretching: Strong absorptions in the 1100-1200 cm⁻¹ region are indicative of the C-F bonds of the pentafluorophenyl group.

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region corresponding to the aromatic rings.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Carbamate) | Stretch | ~3300 - 3400 |

| Aromatic C-H (Fmoc) | Stretch | ~3010 - 3100 |

| Aliphatic C-H (Thr, tBu) | Stretch | ~2850 - 2980 |

| Ester C=O (PFP) | Stretch | ~1780 |

| Carbamate C=O (Fmoc) | Stretch | ~1715 |

| Aromatic C=C | Stretch | ~1450 - 1600 |

| C-F (PFP) | Stretch | ~1100 - 1200 |

Chromatographic and Mass Spectrometric Analysis

These methods are indispensable for assessing the purity of this compound and confirming its molecular weight.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of this compound and related derivatives. cenmed.com Reverse-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity, is typically used. The compound is injected onto a nonpolar stationary phase (e.g., C18) and eluted with a polar mobile phase, usually a gradient of water and acetonitrile (B52724) containing an additive like trifluoroacetic acid (TFA).

The purity is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers of this compound typically guarantee purities of ≥98.0% as determined by HPLC. cenmed.com In the context of solid-phase peptide synthesis (SPPS), HPLC is also a critical tool for monitoring the efficiency of the coupling reaction; a small sample of the resin can be cleaved and analyzed to ensure the reaction has gone to completion. chempep.com

| Parameter | Typical Value / Condition |

|---|---|

| Technique | Reverse-Phase HPLC (RP-HPLC) |

| Stationary Phase | C18 Silica Column |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% TFA |

| Detection | UV Absorbance (typically at 254 nm or 280 nm for the Fmoc group) |

| Typical Purity Specification | ≥98.0% (by peak area) |

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass Spectrometry (MS) is used to confirm the molecular identity of this compound by accurately measuring its molecular weight. chempep.com Techniques such as Electrospray Ionization (ESI) are commonly employed. The analysis confirms that the correct molecular formula (C₂₉H₂₆F₅NO₅) and molecular weight (563.51 g/mol ) are achieved. cymitquimica.comchempep.com The high-resolution mass spectrum should show the expected isotopic pattern for the molecular ion. Common adducts observed in positive ion mode include the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺. This analysis is crucial for verifying the success of the synthesis and ensuring that no unintended side products are present.

Chiroptical Methods for Stereochemical Analysis

Maintaining the stereochemical integrity of the amino acid is paramount in peptide synthesis. Chiroptical methods are employed to confirm that the L-configuration of the threonine core is preserved throughout the synthesis and activation process and to determine the enantiomeric purity.

Polarimetry: This classical technique measures the rotation of plane-polarized light as it passes through a solution of the chiral compound. The specific rotation, [α], is a characteristic physical property. While the specific rotation for the L-enantiomer of this compound is not widely published, data for the corresponding D-enantiomer and the related L-precursor provide a benchmark for quality control. Any significant deviation from the expected value can indicate racemization or the presence of the incorrect enantiomer.

Chiral HPLC: A more advanced and quantitative method involves the use of chiral HPLC. This technique uses a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, allowing for their separation into two distinct peaks. phenomenex.comsigmaaldrich.com By comparing the retention time to a known standard and integrating the peak areas, the enantiomeric excess (e.e.) can be precisely determined. Commercial specifications for enantiomeric purity are often ≥98.0%. cenmed.com

| Compound | Method | Reported Value | Conditions |

|---|---|---|---|

| Fmoc-D-Thr(tBu)-OPfp | Polarimetry | [α]²⁵_D = +21.3 ± 2° | c = 1 in chloroform |

| Fmoc-L-Thr(tBu)-OH | Polarimetry | [α]²⁰_D = +16 ± 1° | c = 1 in ethyl acetate |

| This compound | Chiral HPLC | ≥98.0% (a/a) | Comparison against D-enantiomer standard |

Optical Rotation for Enantiomeric Purity

Optical rotation is a fundamental analytical technique used to assess the enantiomeric purity of chiral compounds such as this compound. This method relies on the principle that enantiomers, which are non-superimposable mirror images of each other, rotate the plane of plane-polarized light in equal but opposite directions. The L-enantiomer (levorotatory) rotates light to the left (a negative rotation), while the D-enantiomer (dextrorotatory) rotates it to the right (a positive rotation). A racemic mixture, containing equal amounts of both enantiomers, will exhibit no net optical rotation.

The specific rotation, [α], is a characteristic physical property of a chiral compound and is measured using a polarimeter. It is calculated based on the observed rotation, the concentration of the sample, and the path length of the polarimeter cell. This value is highly sensitive to temperature and the solvent used for the measurement. For Fmoc-protected amino acids, maintaining stereochemical integrity is crucial for the successful synthesis of peptides with the correct biological activity. The measurement of specific rotation serves as a key quality control parameter to confirm the identity of the desired enantiomer and to detect any significant enantiomeric contamination.

For instance, the D-isomer of this compound has a reported specific rotation value as detailed in the table below. The corresponding L-isomer is expected to have a specific rotation of the same magnitude but with a negative sign.

Comparative Studies and Future Directions of Fmoc Thr Tbu Opfp Research

Emerging Trends and Unexplored Applications of Fmoc-Thr(tBu)-OPfp

The field of peptide synthesis and modification is continuously evolving, driven by the demand for more complex peptides with tailored functionalities for applications in medicine, materials science, and chemical biology. This compound, a derivative of threonine featuring the Fmoc (9-fluorenylmethoxycarbonyl) protecting group for the alpha-amino function, a tert-butyl (tBu) ether for the side-chain hydroxyl protection, and a pentafluorophenyl (OPfp) ester for carboxyl activation, remains a crucial building block. While its role in standard solid-phase peptide synthesis (SPPS) is well-established, current research is exploring its utility in more advanced and novel strategies. This section delves into emerging trends and previously unexplored applications of this compound, focusing on innovative protective group strategies and its expanding role in chemical biology and material science.

Novel Protective Group Strategies

The inherent properties of this compound, particularly the orthogonality of its protecting groups and the reactivity of the OPfp ester, make it a valuable component in the development of sophisticated peptide synthesis methodologies. Emerging trends involve leveraging these features for more controlled peptide assembly and modification.

One area of innovation lies in the development of combinatorial libraries and isokinetic ratio determination for complex glycopeptide synthesis. Research has explored the use of this compound in conjunction with glycosylated amino acid building blocks, such as Fmoc-Ser/Thr(Tn)-OPfp. By carefully determining the optimal ratios of these components, researchers can achieve near-equimolar incorporation of both glycosylated and non-glycosylated residues at specific positions within a peptide sequence. This approach is critical for synthesizing libraries of glycopeptides where the precise glycosylation pattern dictates biological activity, such as lectin binding acs.orgnih.gov. The OPfp ester's activation allows for efficient coupling, even in mixtures, facilitating the creation of complex glycoforms with controlled heterogeneity acs.org.

Furthermore, the concept of orthogonal protection schemes is being advanced, where this compound can be integrated into multi-dimensional protection strategies. While the Fmoc group is base-labile and the tBu group is acid-labile, the OPfp ester's role as an activating group can be exploited in conjunction with other protecting groups that respond to different stimuli (e.g., photolabile or thiolytic groups) mdpi.comresearchgate.net. This allows for selective deprotection and modification at different stages of synthesis, enabling the construction of highly complex peptide architectures, including cyclic or branched peptides, which are challenging to synthesize using traditional methods researchgate.net. The stability of the tBu group under Fmoc deprotection conditions (piperidine) and its subsequent removal under acidic conditions (TFA) are fundamental to its utility in these orthogonal strategies sigmaaldrich.comwiley-vch.de.

Applications in Chemical Biology and Material Science

The versatility of this compound extends beyond standard peptide synthesis into specialized applications within chemical biology and material science, where peptides are engineered for specific functions.

Chemical Biology Applications:

In chemical biology, this compound is instrumental in creating peptide-based probes and bioconjugates . Its utility in bioconjugation processes allows for the efficient attachment of peptides to various biomolecules, such as proteins, antibodies, or fluorescent tags. This is essential for developing targeted drug delivery systems, diagnostic tools, and molecular imaging agents chemimpex.com. For instance, researchers have utilized this compound in the synthesis of peptides designed to interact with specific biological targets, where the threonine residue's side chain can be further modified or serve as a recognition element chemimpex.com. The OPfp ester facilitates rapid coupling to amine-functionalized biomolecules, ensuring efficient conjugation.

Moreover, this compound plays a role in the synthesis of modified amino acids and peptide libraries for studying protein-protein interactions or enzyme activity. For example, in studies investigating the recognition of post-translational modifications, such as methylated lysine, researchers have synthesized peptides incorporating analogues of lysine, sometimes using pentafluorophenyl esters for coupling acs.org. While not directly this compound, the principles of using activated esters for incorporating modified residues are similar. The ability to precisely incorporate threonine residues, protected and activated, is vital for creating peptides with specific structural or functional motifs relevant to biological processes chemimpex.com.

Material Science Applications:

The incorporation of peptides into novel materials is a rapidly growing area, and this compound contributes to this field by enabling the synthesis of peptide-based biomaterials . Peptides synthesized using this compound can self-assemble into structures like hydrogels or scaffolds, which are valuable for tissue engineering, regenerative medicine, and controlled release systems . The specific properties of the threonine residue, and its protection by tBu, can influence the self-assembly behavior and stability of these peptide materials.

Research into peptide microarrays also benefits from the efficient synthesis capabilities offered by this compound. Peptide microarrays are used for high-throughput screening of protein-peptide interactions, antibody epitope mapping, and diagnostics ubc.ca. The reliable synthesis of peptides with specific sequences, facilitated by building blocks like this compound, is crucial for the quality and reliability of these arrays uni-heidelberg.de. The OPfp ester's reactivity allows for efficient coupling onto solid supports, a prerequisite for creating dense peptide arrays nih.gov.

Q & A

Q. What is the role of the pentafluorophenyl (Pfp) ester group in Fmoc-Thr(tBu)-OPfp during peptide synthesis?

The Pfp ester acts as an activated leaving group, enhancing coupling efficiency in solid-phase peptide synthesis (SPPS). Its electron-withdrawing fluorine atoms stabilize the ester intermediate, facilitating nucleophilic attack by the amine group of the incoming amino acid. This mechanism reduces racemization and improves reaction kinetics, particularly in sterically hindered environments .

Q. Why is this compound challenging to purify, and what methods are recommended?

this compound resists crystallization due to its bulky tert-butyl (tBu) protecting group and hydrophobic Pfp ester. Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) or reverse-phase HPLC (using C18 columns with acetonitrile/water gradients) are preferred for purification. Evidence suggests avoiding aqueous conditions to prevent premature ester hydrolysis .

Q. How does the tert-butyl group in this compound protect the threonine side chain during synthesis?

The tBu group shields the hydroxyl (-OH) group of threonine from unwanted side reactions (e.g., oxidation or glycosylation) during SPPS. It is stable under basic Fmoc deprotection conditions (20% piperidine/DMF) but cleaved selectively with strong acids like TFA (95% TFA:thioanisole:H₂O) during final resin cleavage .

Q. What are typical applications of this compound in glycopeptide synthesis?

It is used to introduce threonine residues with temporary tBu protection, enabling post-synthetic glycosylation. For example, in MUC1 glycopeptide libraries, this compound is coupled alongside glycosylated derivatives (e.g., Fmoc-Thr(Tn)-OPfp) to study glycan positioning effects on antigen binding .

Advanced Research Questions

Q. How can HPLC-MS be optimized to monitor this compound incorporation during automated SPPS?

Use a C18 column with 0.1% TFA in water (solvent A) and 0.1% TFA in acetonitrile (solvent B). A gradient of 30–60% B over 30 minutes at 1.0 mL/min flow rate detects both the free amine (post-Fmoc deprotection) and coupled product. MS detection in positive ion mode ([M+H]⁺) confirms mass accuracy (e.g., expected [M+H]⁺ = 1820.72 Da for MUC1-Thr4(X) glycopeptides) .

Q. What strategies mitigate the instability of this compound in moisture-sensitive reactions?

Q. How does the choice of coupling reagent affect this compound efficiency in backbone-modified peptides?

Steglich esterification (DIC/DMAP) fails with certain derivatives (e.g., Ac-Thr(tBu)-OH), but this compound couples efficiently via active ester chemistry. For challenging sequences, microwave-assisted SPPS (50°C, 30 W) reduces aggregation and improves yield .

Q. What analytical techniques confirm the integrity of this compound after long-term storage?

Q. How can this compound be used in isotopic labeling for NMR studies of peptide dynamics?

Incorporate ¹³C/¹⁵N-labeled threonine during synthesis. After coupling, isotopic enrichment at the β-carbon (Thr) enables site-specific analysis of conformational changes via 2D HSQC or NOESY .

Q. What are common side reactions when using this compound in large-scale syntheses, and how are they addressed?

- Incomplete Coupling : Add 1–2 eq of HOAt or OxymaPure to suppress dipeptide formation.

- Ester Hydrolysis : Minimize reaction time in aqueous-organic biphasic systems (e.g., DCM/water).

- Epimerization : Use low temperatures (0–4°C) and DIPEA-free conditions for acid-sensitive sequences .

Methodological Notes

-

Critical Data References :

-

Contradictions in Evidence :

- While Fmoc-Thr(tBu)-OH couples efficiently in SPPS, its acetylated analog (Ac-Thr(tBu)-OH) fails under similar conditions due to steric hindrance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.